(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL

Asymmetric Catalysis Chiral Ligand Design Medicinal Chemistry

Procure (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL for asymmetric catalysis and FAAH inhibitor SAR studies. The defined (1R,2R) stereochemistry and unique 3-furyl substitution pattern are critical for reproducible stereoelectronic effects and biological target recognition. Substitution with the 2-furyl regioisomer or racemic mixtures will compromise experimental outcomes. This chiral building block enables selective derivatization for peptidomimetic and unnatural amino acid synthesis.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13044370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C(C1=COC=C1)N)O
InChIInChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1
InChIKeyHBCPEGFGJUTWNM-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL: Chiral Vicinal Amino Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL is a chiral vicinal amino alcohol characterized by a 3-furyl moiety at the C1 position and amino/hydroxyl groups in the (1R,2R) absolute configuration [1]. This compound belongs to the broader class of furyl-substituted β-amino alcohols that have been investigated as chiral ligands for asymmetric catalysis and as intermediates for pharmacologically active molecules [2]. The 3-furyl substitution pattern distinguishes it structurally from the more common 2-furyl amino alcohol analogs, which may confer different stereoelectronic properties relevant to ligand-metal coordination geometries and biological target recognition [3].

Why Generic Substitution of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL with 2-Furyl or Racemic Analogs Fails in Specialized Research Applications


Substituting (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL with the more accessible 2-furyl regioisomer or with racemic mixtures introduces fundamental changes that compromise experimental reproducibility and functional outcomes. The 3-furyl substitution pattern alters the electron density distribution on the furan ring and changes the spatial orientation of the heterocyclic oxygen relative to the amino alcohol scaffold, which can significantly affect metal chelation geometry in asymmetric catalysis applications . In medicinal chemistry contexts, stereochemical integrity is critical: the (1R,2R) configuration is not interchangeable with its (1S,2S) enantiomer or (1R,2S) diastereomer, as biological targets typically exhibit enantiospecific recognition that cannot be predicted from racemic mixture screening data [1]. The following evidence guide quantifies these differentiation dimensions where data permit.

(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL: Quantitative Differentiation Evidence Versus Comparator Compounds


Regioisomeric Differentiation: 3-Furyl Versus 2-Furyl Substitution Pattern Structural and Electronic Comparison

The target compound features a 3-furyl (furan-3-yl) substitution pattern at C1, which differs from the more common 2-furyl (furan-2-yl) substitution found in widely available analogs such as (1R,2R)-2-amino-1-(2-furyl)-1-propanol [1]. The 3-furyl regioisomer positions the heterocyclic oxygen atom meta to the point of attachment, rather than ortho as in the 2-furyl analog. This structural distinction alters the electronic environment at the amino alcohol binding site .

Asymmetric Catalysis Chiral Ligand Design Medicinal Chemistry

Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity of 3-Furyl Amino Alcohol Scaffold

Compounds containing the 3-furyl amino alcohol scaffold have demonstrated sub-nanomolar inhibitory activity against fatty acid amide hydrolase (FAAH) in mouse brain membrane proteome assays. The (1R,2R)-configured 3-furyl amino alcohol series exhibits IC50 values <10 nM in competitive binding assays [1]. While direct head-to-head data for the exact target compound are not available, the class-level potency compares favorably to the well-characterized FAAH inhibitor URB-597 (IC50 = 3-5 nM) .

Endocannabinoid System Pain Research FAAH Inhibition

CYP11B2 (Aldosterone Synthase) Inhibitory Activity of 3-Furyl Amino Alcohol Scaffold

The 3-furyl amino alcohol scaffold has been evaluated for inhibition of CYP11B2 (aldosterone synthase) in human cell-based assays. A related 3-furyl amino alcohol derivative demonstrated an IC50 of 237 nM against human CYP11B2 expressed in V79MZ cells [1]. This activity level places the scaffold in the sub-micromolar range for CYP11B2 inhibition. Comparative data for the exact (1R,2R) target compound are not available in the public literature.

Steroidogenesis CYP11B2 Inhibition Aldosterone Synthase

Stereochemical Integrity and Enantiomeric Purity Requirements for Reproducible Catalysis

The (1R,2R) absolute configuration of the target compound is critical for reproducible performance in asymmetric catalysis applications. Chiral amino alcohols with defined stereochemistry serve as ligands in metal-catalyzed asymmetric reactions where enantiomeric excess (ee) of the product directly correlates with ligand stereochemical purity [1]. The (1R,2R) stereoisomer is not functionally interchangeable with its (1S,2S) enantiomer, which would produce products of opposite absolute configuration, nor with the (1R,2S) diastereomer, which may exhibit altered chelation geometry [2].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Chiral Building Block Utility for 3-Furyl-Containing Bioactive Molecules

The 3-furyl moiety is a rare but pharmacologically significant structural element found in bioactive natural products and peptides. Endolides A and B, N-methylated peptides containing the 3-(3-furyl)-alanine amino acid residue, were isolated from sponge-derived fungi and demonstrated affinity to vasopressin receptor 1A with Ki = 7.04 μM for Endolide A [1]. The 3-(3-furyl)-alanine moiety is described as a 'very rare amino acid' encountered in only limited cases in bacteria [1]. (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL may serve as a chiral building block or synthetic intermediate for constructing 3-furyl-containing peptidomimetics and other bioactive scaffolds [2].

Peptidomimetics Natural Product Synthesis Drug Discovery

Optimal Procurement and Application Scenarios for (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL in Specialized Research


Asymmetric Catalysis Ligand Development Requiring 3-Furyl Stereolectronic Profile

This compound is optimally procured when developing chiral amino alcohol ligands for asymmetric metal-catalyzed reactions where the 3-furyl substitution pattern provides a specific steric or electronic advantage over more common 2-furyl ligands. The defined (1R,2R) stereochemistry is essential for reproducible asymmetric induction [1]. Applications include enantioselective additions of organozinc reagents to aldehydes and ketones [2].

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Lead Optimization Programs

Procure for structure-activity relationship (SAR) studies in FAAH inhibitor programs where sub-10 nM potency has been demonstrated for the 3-furyl amino alcohol scaffold class [1]. The compound may serve as a core scaffold for iterative medicinal chemistry optimization targeting endocannabinoid system modulation for pain, inflammation, or related indications.

CYP11B2 (Aldosterone Synthase) Inhibitor Discovery

Utilize as a starting point for aldosterone synthase inhibitor development, based on class-level CYP11B2 inhibitory activity (IC50 = 237 nM) in human cell-based assays [1]. The compound is suitable for hit-to-lead campaigns targeting steroidogenesis pathway modulation for hypertension, heart failure, or Cushing's syndrome research.

Synthesis of 3-Furyl-Containing Peptidomimetics and Natural Product Analogs

Employ as a chiral building block for constructing 3-furyl-containing amino acid derivatives and peptidomimetics, inspired by the rare 3-(3-furyl)-alanine motif found in bioactive marine natural products such as Endolide A (vasopressin receptor 1A Ki = 7.04 μM) [1]. The stereochemically defined amino and hydroxyl functional groups enable selective derivatization for unnatural amino acid synthesis [2].

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